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Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,6-
dimethoxybenzaldehyde, a key substituted aromatic aldehyde of significant interest to
researchers in medicinal chemistry and organic synthesis. This document details the
compound's core physicochemical properties, discusses its structural and spectroscopic
characteristics, outlines its strategic importance as a synthetic building block, and provides
essential safety and handling protocols. The information herein is curated for an audience of
researchers, scientists, and drug development professionals, aiming to provide a foundation for
its application in the laboratory.

Introduction and Strategic Importance

2-Bromo-4,6-dimethoxybenzaldehyde is a highly functionalized aromatic carbonyl
compound. Its structure is characterized by an aldehyde group, a bromine atom, and two
methoxy groups strategically positioned on the benzene ring. This unique arrangement of
functional groups makes it a valuable intermediate in the synthesis of complex molecular
architectures. The electron-rich dimethoxy-substituted phenyl ring, combined with the
synthetically versatile bromine atom and aldehyde handle, allows for a wide range of chemical
transformations.

The brominated methoxyphenyl motif is a recurring structural element in a variety of natural
products that exhibit significant biological activities, including antibacterial, antifungal, and
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antitumor properties. As a result, 2-Bromo-4,6-dimethoxybenzaldehyde serves as a crucial
starting material or intermediate for synthetic chemists aiming to construct these complex
natural products or their novel analogues for drug discovery programs. Its utility lies in its
capacity to participate in cross-coupling reactions (via the C-Br bond), nucleophilic additions
and condensations (via the aldehyde), and further electrophilic aromatic substitutions, providing
a robust platform for molecular diversification.

Physicochemical and Structural Properties

The fundamental properties of 2-Bromo-4,6-dimethoxybenzaldehyde are summarized below.
This data is essential for reaction planning, stoichiometric calculations, and compound
characterization.

Property Value Source(s)
Molecular Formula CoHoBrOs [1]
Molecular Weight 245.07 g/mol [1]

IUPAC Name Zfbromo_4'6_ [1]

dimethoxybenzaldehyde

CAS Number 81574-69-8 [1]
Appearance Solid (Typical)

Monoisotopic Mass 243.97351 Da [1]

Molecular Structure

The structure of 2-Bromo-4,6-dimethoxybenzaldehyde is defined by the ortho-position of the
bromine atom relative to the aldehyde, and the meta-position of the two methoxy groups
relative to each other. This substitution pattern governs the electronic and steric environment of
the molecule.

Caption: Chemical structure of 2-Bromo-4,6-dimethoxybenzaldehyde.

Spectroscopic Profile (Predicted)
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While specific, experimentally-derived spectra for 2-Bromo-4,6-dimethoxybenzaldehyde are
not readily available in public databases, a theoretical analysis based on its structure and data
from analogous compounds allows for a reliable prediction of its key spectroscopic features.
This is crucial for reaction monitoring and product confirmation.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative:

o Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the 4 9.8-10.4 ppm
region, due to the strong deshielding effect of the carbonyl group.

o Aromatic Protons (Ar-H): Two distinct signals are expected for the protons at the C3 and C5
positions of the ring. These will appear as two doublets in the aromatic region (6 6.0-7.5
ppm), likely with a small meta-coupling constant (J = 2-3 Hz).

¢ Methoxy Protons (-OCHs): Two sharp singlets, each integrating to 3H, would be expected in
the 0 3.8-4.0 ppm range. Their chemical shifts may be slightly different due to the
asymmetric environment created by the ortho-bromo substituent.

3C NMR Spectroscopy

The carbon NMR spectrum would provide confirmation of the carbon framework:

e Carbonyl Carbon (C=0): The aldehyde carbon is the most deshielded, expected in the
188-195 ppm region.

e Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons bearing the
methoxy groups (C4, C6) and the bromine (C2) will be significantly shifted. The C-O carbons
would appear around & 160-165 ppm, while the C-Br carbon would be found further upfield
(=0 115-125 ppm). The remaining carbons (C1, C3, C5) will resonate in the typical aromatic
region.

¢ Methoxy Carbons (-OCHs): Two signals in the & 55-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the aldehyde functional group:
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e C=0 Stretch: A strong, sharp absorption band around 1680-1700 cm~1, characteristic of an
aromatic aldehyde.

e C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm~* and 2720
cm~1 (a Fermi doublet).

e C-O Stretch (Ether): Strong, characteristic bands for the aryl-alkyl ether linkages will be
present in the fingerprint region, typically around 1250 cm~! (asymmetric) and 1050 cm~1
(symmetric).

e C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm~1 region.

o C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint,
typically 500-650 cm~1.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak would exhibit a
characteristic isotopic pattern for a molecule containing one bromine atom.

e Molecular lon (M*): Two peaks of nearly equal intensity will be observed at m/z 244 and 246,
corresponding to the presence of the 7°Br and 8!Br isotopes, respectively.[2]

o Key Fragments: Common fragmentation pathways would include the loss of a hydrogen
radical ([M-H]*), a formyl radical ((M-CHO]* at m/z 215/217), and methyl radicals ([M-CHs]*).

Synthesis and Reactivity

While a specific, peer-reviewed protocol for the synthesis of 2-Bromo-4,6-
dimethoxybenzaldehyde was not identified in the surveyed literature, its synthesis can be
logically achieved via the electrophilic bromination of 2,4-dimethoxybenzaldehyde. The
methoxy groups are strongly activating and ortho-, para-directing. Given that the para position
is blocked by the second methoxy group, and the position between them (C3) is sterically
hindered, bromination is directed to the available ortho positions (C2 and C6). Selective mono-
bromination at the C2 position would likely require carefully controlled reaction conditions.
Common brominating agents for such activated systems include N-Bromosuccinimide (NBS) in
a polar aprotic solvent like DMF or direct bromination with Brz in acetic acid.[3][4]
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Caption: Proposed workflow for the synthesis of 2-Bromo-4,6-dimethoxybenzaldehyde.
The reactivity of the molecule is dictated by its three functional groups:

o Aldehyde: Undergoes standard aldehyde chemistry, including oxidation to a carboxylic acid,
reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is also a key
participant in condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Claisen-
Schmidt).

o Aryl Bromide: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling
reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for
the introduction of diverse carbon and heteroatom substituents.

o Dimethoxy Phenyl Ring: The electron-rich nature of the ring can facilitate further electrophilic
substitutions if desired, although the existing substitution pattern will direct incoming
electrophiles.

Safety and Handling

As a laboratory chemical, 2-Bromo-4,6-dimethoxybenzaldehyde must be handled with
appropriate precautions. The Globally Harmonized System (GHS) classifications indicate the
following hazards:

e H302: Harmful if swallowed[1]

e H315: Causes skin irritation[1]
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e H319: Causes serious eye irritation[1]
e H335: May cause respiratory irritation[1]
Recommended Handling Procedures:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or
goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

o Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe
dust or vapors.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-4,6-dimethoxybenzaldehyde is a potent synthetic intermediate with significant
potential for the construction of complex, biologically active molecules. Its value is derived from
the orthogonal reactivity of its aldehyde, aryl bromide, and electron-rich aromatic core. While
detailed experimental protocols and spectroscopic data are not widely disseminated, its
properties can be reliably predicted, providing a solid basis for its use in advanced organic
synthesis and drug discovery endeavors. Researchers employing this compound should
adhere to strict safety protocols due to its irritant and harmful nature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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